molecular formula C14H15NaO2S B2401516 Butyl naphthalene-1-sulfonate,sodium CAS No. 25638-17-9

Butyl naphthalene-1-sulfonate,sodium

Cat. No.: B2401516
CAS No.: 25638-17-9
M. Wt: 270.32
InChI Key: PXULKTYSTJSKFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl naphthalene-1-sulfonate, sodium is a chemical compound with the molecular formula C14H15NaO2S. It is known for its excellent penetration, wetting, emulsifying, diffusing, and foaming properties. This compound is resistant to acid, alkali, hard water, and inorganic salts, making it highly versatile in various industrial applications .

Mechanism of Action

Target of Action

Butyl naphthalene-1-sulfonate, sodium is a surfactant, which means its primary targets are interfaces between different phases, such as oil and water . It interacts with these interfaces to reduce surface tension, facilitating the mixing of substances that are usually immiscible .

Mode of Action

The compound’s mode of action is primarily through its surfactant properties. It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It can greatly increase the permeability when mixed with a small amount of salt .

Result of Action

The molecular and cellular effects of butyl naphthalene-1-sulfonate, sodium are largely dependent on its surfactant properties. It can disrupt cell membranes, alter protein conformations, and affect the solubility of other compounds . In industrial applications, it is used for its ability to increase the solubility and dispersion of other substances .

Action Environment

The action of butyl naphthalene-1-sulfonate, sodium is influenced by environmental factors such as pH, temperature, and the presence of other substances. It is resistant to acid, alkali, hard water, and inorganic salts . Its efficacy and stability can be affected by these factors, as well as by the specific conditions of the environment in which it is used.

Preparation Methods

The synthesis of butyl naphthalene-1-sulfonate, sodium involves the sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The detailed steps are as follows :

  • Dissolve 426 parts of naphthalene in 478 parts of n-butanol.
  • Add 1060 parts of concentrated sulfuric acid dropwise while stirring.
  • Add 320 parts of fuming sulfuric acid dropwise.
  • Slowly raise the temperature to 50-55°C and maintain it for 6 hours.
  • After standing, release the lower layer of acid.
  • Neutralize the upper layer reaction solution with alkali.
  • Bleach with sodium hypochlorite, settle, filter, spray, and dry to obtain the final product.

Chemical Reactions Analysis

Butyl naphthalene-1-sulfonate, sodium undergoes various chemical reactions, including:

Scientific Research Applications

Butyl naphthalene-1-sulfonate, sodium has a wide range of applications in scientific research and industry :

  • Chemistry : Used as a surfactant and dispersing agent in various chemical processes.
  • Biology : Employed in the preparation of biological samples and as a wetting agent.
  • Medicine : Utilized in pharmaceutical formulations for its emulsifying properties.
  • Industry : Widely used in textile printing and dyeing, paper manufacturing, and as a wetting agent in pesticides and herbicides.

Comparison with Similar Compounds

Butyl naphthalene-1-sulfonate, sodium is unique due to its combination of excellent penetration, wetting, emulsifying, diffusing, and foaming properties. Similar compounds include :

  • Sodium 1-butanesulfonate
  • Sodium 4-butylnaphthalene-1-sulfonate
  • Naphthalenesulfonic acid derivatives

These compounds share some properties but differ in their specific applications and effectiveness in various industrial processes.

Properties

IUPAC Name

sodium;4-butylnaphthalene-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXULKTYSTJSKFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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